molecular formula C11H15NO2 B15069931 (1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

Cat. No.: B15069931
M. Wt: 193.24 g/mol
InChI Key: ALANTHSNAAHVHE-GHMZBOCLSA-N
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Description

(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol is a chiral organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group, an ethoxy group, and a dihydroindenol moiety, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a suitable indene derivative followed by reduction and functional group transformations. The reaction conditions often include the use of strong bases, reducing agents, and specific solvents to achieve the desired product with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted indenes, alcohols, and amines, which can be further utilized in synthetic chemistry and pharmaceutical research .

Scientific Research Applications

(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformations. These interactions can lead to changes in cellular processes, making it a valuable tool in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-Diaminocyclohexane
  • (1R,2R)-2-Aminocyclohexanecarboxylic acid
  • (1R,2R)-1,2-Diphenylethane-1,2-diamine

Uniqueness

Compared to similar compounds, (1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol stands out due to its unique structural features, such as the ethoxy group and the dihydroindenol moiety. These features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(1R,2R)-2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C11H15NO2/c1-2-14-8-4-3-7-5-10(12)11(13)9(7)6-8/h3-4,6,10-11,13H,2,5,12H2,1H3/t10-,11-/m1/s1

InChI Key

ALANTHSNAAHVHE-GHMZBOCLSA-N

Isomeric SMILES

CCOC1=CC2=C(C[C@H]([C@@H]2O)N)C=C1

Canonical SMILES

CCOC1=CC2=C(CC(C2O)N)C=C1

Origin of Product

United States

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